Cas no 853750-08-0 (2-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)methylaniline)

2-Ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)methylaniline is a specialized organic compound featuring a 1,3,4-oxadiazole core linked to a phenyl group and an ethoxy-substituted aniline moiety. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research as a potential intermediate for bioactive molecules. The oxadiazole ring contributes to enhanced stability and binding affinity, while the ethoxy-aniline group offers tunable solubility and reactivity. Its well-defined synthesis pathway allows for precise modifications, facilitating structure-activity relationship studies. This compound is particularly relevant in the development of heterocyclic scaffolds for drug discovery and functional materials.
2-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)methylaniline structure
853750-08-0 structure
Product name:2-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)methylaniline
CAS No:853750-08-0
MF:C17H17N3O2
MW:295.335783720016
CID:6287413
PubChem ID:3159822

2-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)methylaniline Chemical and Physical Properties

Names and Identifiers

    • 2-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)methylaniline
    • (2-Ethoxy-phenyl)-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine
    • HMS2848P07
    • SMR000524696
    • F1749-0079
    • MLS001208975
    • 853750-08-0
    • 2-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
    • DTXSID201323720
    • CHEMBL1715053
    • AKOS000651261
    • 2-ethoxy-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)aniline
    • Inchi: 1S/C17H17N3O2/c1-2-21-15-11-7-6-10-14(15)18-12-16-19-20-17(22-16)13-8-4-3-5-9-13/h3-11,18H,2,12H2,1H3
    • InChI Key: JCJPTUCWFRBBEP-UHFFFAOYSA-N
    • SMILES: O1C(C2C=CC=CC=2)=NN=C1CNC1C=CC=CC=1OCC

Computed Properties

  • Exact Mass: 295.132076794g/mol
  • Monoisotopic Mass: 295.132076794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 60.2Ų

2-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)methylaniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1749-0079-2mg
2-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
853750-08-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1749-0079-4mg
2-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
853750-08-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1749-0079-1mg
2-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
853750-08-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1749-0079-5μmol
2-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
853750-08-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1749-0079-3mg
2-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
853750-08-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1749-0079-10mg
2-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
853750-08-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1749-0079-10μmol
2-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
853750-08-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1749-0079-5mg
2-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
853750-08-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1749-0079-2μmol
2-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
853750-08-0 90%+
2μl
$57.0 2023-05-17

Additional information on 2-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)methylaniline

Recent Advances in the Study of 2-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)methylaniline (CAS: 853750-08-0)

The compound 2-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)methylaniline (CAS: 853750-08-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the role of 2-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)methylaniline as a promising scaffold for the development of novel bioactive molecules. The compound's oxadiazole ring, coupled with the ethoxy-aniline moiety, has been shown to exhibit significant interactions with various biological targets, including enzymes and receptors involved in inflammatory and oncogenic pathways. Researchers have employed advanced computational modeling and high-throughput screening techniques to elucidate its binding mechanisms and optimize its pharmacological properties.

One of the key findings from recent literature is the compound's potential as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. In vitro studies have demonstrated that 2-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)methylaniline exhibits selective COX-2 inhibition with minimal effects on COX-1, suggesting a favorable safety profile for further development as an anti-inflammatory agent. Additionally, its ability to modulate reactive oxygen species (ROS) production has sparked interest in its application for oxidative stress-related disorders.

The synthesis of 2-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)methylaniline has also been a focus of recent research. Novel synthetic routes have been developed to improve yield and purity, with particular emphasis on green chemistry principles to reduce environmental impact. These advancements have facilitated the production of derivatives with enhanced bioactivity and pharmacokinetic properties, paving the way for preclinical evaluations.

In conclusion, 2-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)methylaniline represents a versatile and promising compound in the realm of chemical biology and drug discovery. Its multifaceted biological activities, coupled with recent synthetic innovations, underscore its potential as a lead compound for the development of new therapeutic agents. Future research should focus on further elucidating its mechanisms of action and exploring its applications in diverse disease models.

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